molecular formula C10H15NO2S B5737963 N-(2-PHENYLETHYL)ETHANE-1-SULFONAMIDE

N-(2-PHENYLETHYL)ETHANE-1-SULFONAMIDE

Cat. No.: B5737963
M. Wt: 213.30 g/mol
InChI Key: XIFKDOYHCYRBJA-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by the presence of a phenylethyl group attached to an ethanesulfonamide moiety. Sulfonamides are a class of compounds known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)ethane-1-sulfonamide typically involves the reaction of 2-phenylethylamine with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit enzymes like dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Phenylethyl)ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other sulfonamides, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-phenylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-14(12,13)11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFKDOYHCYRBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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